4-[(3-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine
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Overview
Description
4-[(3-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine is a chemical compound that features a fluoropyridine moiety linked to a cyclohexanamine structure
Preparation Methods
The synthesis of 4-[(3-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine typically involves the following steps:
Fluorination of Pyridine: The fluoropyridine moiety can be synthesized through various methods, such as the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at 20°C to form 2-fluoro-3-bromopyridine.
Formation of the Cyclohexanamine Structure: The cyclohexanamine structure can be synthesized through standard organic synthesis techniques.
Coupling Reaction: The final step involves coupling the fluoropyridine moiety with the cyclohexanamine structure under appropriate conditions to form the desired compound.
Chemical Reactions Analysis
4-[(3-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
4-[(3-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential use in drug development due to its unique chemical structure and biological activity.
Agrochemicals: It is explored for its potential use as a pesticide or herbicide, leveraging the biological activity of the fluoropyridine moiety.
Biological Research: The compound is used in various biological assays to study its effects on different biological pathways and targets.
Mechanism of Action
The mechanism of action of 4-[(3-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making the compound useful in both medicinal and agricultural applications .
Comparison with Similar Compounds
4-[(3-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine can be compared with other similar compounds, such as:
Properties
IUPAC Name |
4-(3-fluoropyridin-2-yl)oxy-N,N-dimethylcyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O/c1-16(2)10-5-7-11(8-6-10)17-13-12(14)4-3-9-15-13/h3-4,9-11H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCBGIJLZBMWRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)OC2=C(C=CC=N2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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